molecular formula C9H9NOS B2498855 (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol CAS No. 1059697-82-3

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol

Cat. No.: B2498855
CAS No.: 1059697-82-3
M. Wt: 179.24
InChI Key: AVXZTUFERFFNCR-LURJTMIESA-N
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Description

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is an organic compound that features a benzothiazole ring attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol typically involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and the process may be scaled up using large-scale reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of (1S)-1-(1,3-benzothiazol-2-yl)ethanone.

    Reduction: Formation of (1S)-1-(1,3-benzothiazol-2-yl)ethane.

    Substitution: Formation of nitro or halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A precursor in the synthesis of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol.

    1-(1,3-benzothiazol-2-yl)ethanone: An oxidized derivative of the compound.

    1-(1,3-benzothiazol-2-yl)ethane: A reduced derivative of the compound.

Uniqueness

This compound is unique due to the presence of both the benzothiazole ring and the hydroxyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S)-1-(1,3-benzothiazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXZTUFERFFNCR-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.0 ml of methylmagnesium bromide were added dropwise to a solution of 0.61 g of 2-formylbenzothiazole [prepared as described in step (a) above] which was cooled in an acetone-dry ice bath. The reaction vessel was transferred to an ice-water bath and the reaction mixture was stirred for 3.5 hours. At the end of this time, a saturated aqueous ammonium chloride solution was added to the reaction mixture and the resulting mixture was extracted with ethyl acetate. The resulting extract was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The solvent was then removed by evaporation under reduced pressure and the resulting residue was purified by column chromatography through silica gel using a 4:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 0.44 g (yield 66%) of the title compound as a solid having a melting point of 59° to 60° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

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